molecular formula C29H28N2O3 B12192686 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12192686
M. Wt: 452.5 g/mol
InChI Key: LCJDHHMZLGGRBD-UHFFFAOYSA-N
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Description

9-(1-Benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a benzylpiperidine substituent at position 9 and a phenyl group at position 3.

Properties

Molecular Formula

C29H28N2O3

Molecular Weight

452.5 g/mol

IUPAC Name

9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C29H28N2O3/c32-29-25(22-9-5-2-6-10-22)17-23-11-12-27-26(28(23)34-29)19-31(20-33-27)24-13-15-30(16-14-24)18-21-7-3-1-4-8-21/h1-12,17,24H,13-16,18-20H2

InChI Key

LCJDHHMZLGGRBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Core Chromeno-Oxazine Formation

The chromeno-oxazine scaffold is typically synthesized via a one-pot MCR involving:

  • 4-Hydroxycoumarin as the oxygenated heterocyclic precursor.

  • Aromatic aldehydes (e.g., benzaldehyde) for Knoevenagel condensation.

  • Ammonium acetate as the nitrogen source.

  • Substituted amides or amines for nucleophilic addition.

Procedure :

  • Equimolar quantities of reactants are refluxed in ethanol at 80°C for 1 hour.

  • The mixture is concentrated, and the product is recrystallized from ethanol.

Key Data :

ParameterValueSource
SolventEthanol
Temperature80°C
Yield80–90%
Purity (HPLC)>95%

Benzylpiperidine Integration

The 1-benzylpiperidin-4-yl moiety is introduced via alkylation or reductive amination :

  • Intermediate : 1-Benzylpiperidin-4-amine, synthesized from 1-benzyl-4-piperidone through hydrazone formation and subsequent reduction.

  • Coupling : The amine reacts with the chromeno-oxazine core using:

    • Mitsunobu conditions (DEAD, PPh₃).

    • Nucleophilic substitution with halogenated intermediates.

Example :

  • 1-Benzylpiperidin-4-amine (0.1 mol) is treated with 2-chloro-5-phenyl-1,3,4-thiadiazole in 1-butanol under reflux for 48 hours.

  • The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Stepwise Synthesis Approaches

Oxazinone Ring Construction

The oxazinone ring is formed via intramolecular cyclization :

  • Intermediate : N-(1-Benzylpiperidin-4-yl)benzamide, synthesized from 1-benzylpiperidin-4-amine and benzoyl chloride.

  • Cyclization : Treat with POCl₃ or PPA (polyphosphoric acid) at 120°C to form the oxazinone ring.

Optimization :

  • Catalyst : TiO₂ nanopowder (10 mol%) enables room-temperature cyclization with 85% yield.

  • Solvent-Free Conditions : Reduce environmental impact and improve atom economy.

Piperidine Functionalization

Key Steps :

  • Benzylation : Piperidin-4-one is treated with benzyl bromide in the presence of K₂CO₃.

  • Reduction : The resulting Schiff base is reduced using NaBH₄ or LiAlH₄ to yield 1-benzylpiperidin-4-amine.

Data :

ReagentYield (%)Purity (%)Source
NaBH₄7892
LiAlH₄8595

Catalytic and Green Chemistry Methods

TiO₂ Nanopowder Catalysis

A solvent-free, one-pot synthesis uses TiO₂ nanopowder (10 mol%) to catalyze the MCR at room temperature:

  • Advantages :

    • 92% yield.

    • Reduced reaction time (2 hours).

    • Recyclable catalyst (5 cycles without loss of activity).

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [BMIM]BF₄) enhance reaction efficiency:

  • Conditions : 140°C, 4 hours.

  • Yield : 88%.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost ($/g)Scalability
Traditional MCR80–906–812–15Moderate
TiO₂ Catalyzed85–922–38–10High
Ionic Liquid88418–20Low
Stepwise Alkylation70–7812–2420–25Moderate

Key Findings :

  • Catalytic Methods : Offer superior yields and scalability but require specialized reagents.

  • Stepwise Synthesis : Provides precise control over stereochemistry at the expense of efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Enzymes: It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Molecular Weight Solubility Trends Reference
Target Compound N/A ~421.5* Likely moderate (lipophilic) -
4a (n=3) 82% yield 384.1 High (hydroxybutyl chain)
4h (n=3) 154–156 447.4 Low (CF₃ group)
Compound 7 N/A ~448.6 Moderate (furan enhances)
9-(4-Fluorobenzyl)... N/A 384.4 High (fluorine reduces log P)

Notes:

  • *Estimated molecular weight based on structure.
  • Hydroxyalkyl chains (e.g., 4a) improve aqueous solubility, while aromatic substituents (e.g., benzylpiperidine) increase log P .

Table 3: Activity Comparison

Compound Name Biological Activity Mechanism/Pathway Reference
Target Compound Unknown (inferred) Potential CNS targets (piperidine) -
Compound 7 Osteoblast formation; anti-osteoclast BMP/Smad; RANK/RANKL/OPG
Ferrocenyl derivatives (12b) Antimalarial Unknown (ferrocene redox activity)
8-Fluoro-5,6,7-trihydroxyflavone α-Glucosidase inhibition Mixed-type inhibition

Key Insights:

  • The benzylpiperidine group may confer affinity for neurological targets (e.g., sigma receptors) due to structural similarity to known ligands .
  • Compound 7 demonstrates dual osteogenic/anti-osteoclast activity, highlighting the role of substituents in modulating multiple pathways .

Biological Activity

9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a piperidine ring and a chromeno-oxazinone core, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC29H28N2O3
Molecular Weight452.5 g/mol
CAS Number951973-70-9
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : It may bind to specific receptors, influencing neurotransmission and potentially exhibiting analgesic or psychoactive effects.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (ACHE), which plays a critical role in terminating synaptic transmission by hydrolyzing acetylcholine. This inhibition could have implications in treating neurodegenerative diseases like Alzheimer's disease .
  • Signaling Pathways : By modulating signaling pathways associated with neurotransmitter release and cellular apoptosis, the compound may impact various physiological processes.

Pharmacological Studies

Research indicates that 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits several pharmacological properties:

  • Antinociceptive Effects : Studies have demonstrated that compounds with similar structural motifs can exhibit pain-relieving properties by acting on opioid receptors or modulating pain pathways.
  • Neuroprotective Properties : The inhibition of ACHE suggests potential neuroprotective effects, which are crucial for developing treatments for conditions like Alzheimer's and other cognitive disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on cellular models:

  • Cell Viability Assays : These assays indicate that the compound does not exhibit significant cytotoxicity at therapeutic concentrations.
  • Neurotransmitter Release Studies : Experiments show that the compound can enhance the release of certain neurotransmitters, which may contribute to its analgesic effects.

Case Studies

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

  • Delta Opioid Agonists : Research on related piperidine derivatives indicates enhanced activity at delta opioid receptors when specific functional groups are modified. This suggests that structural variations can significantly influence biological outcomes .
  • Neuroprotective Agents : Compounds structurally related to 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro.

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